2-Bromo-6-(1-isopropylpiperidin-3-yl)pyridine
Overview
Description
Scientific Research Applications
Antibacterial Activity
2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, related to the chemical structure of interest, has been utilized in synthesizing new cyanopyridine derivatives. These derivatives have shown significant antimicrobial activity against various bacteria. The minimal inhibitory concentration values of these compounds range from 6.2 to 100 µg/mL, indicating their potential in antibacterial applications (Bogdanowicz et al., 2013).
Synthesis of Novel Derivatives and Biological Activities
Innovative pyridine derivatives have been synthesized through Suzuki cross-coupling reactions. Density functional theory (DFT) studies on these derivatives suggest potential as chiral dopants for liquid crystals. Some compounds, like compound 4b, exhibited significant anti-thrombolytic activity, and compound 4f showed potent inhibition against Escherichia coli, highlighting their diverse biological activities (Ahmad et al., 2017).
Coordination Chemistry and Luminescent Compounds
Derivatives of 2,6-di(pyrazol-1-yl)pyridine and related compounds have been used as ligands in complex chemistry. These compounds have found applications in creating luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Ruthenium(III) Complexes and Biological Studies
2-Bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine and related compounds have been used to form ruthenium(III) complexes. These complexes show minimal cytotoxic activity against certain cell lines, indicating their potential for further biological studies (Omondi et al., 2018).
properties
IUPAC Name |
2-bromo-6-(1-propan-2-ylpiperidin-3-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-10(2)16-8-4-5-11(9-16)12-6-3-7-13(14)15-12/h3,6-7,10-11H,4-5,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQBPZQNXYQCLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1)C2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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